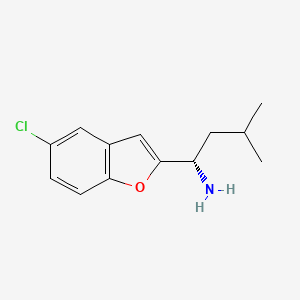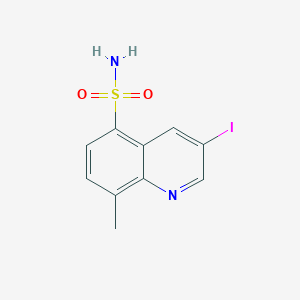![molecular formula C9H12BrNS B13168793 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is a complex organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole typically involves the reaction of cyclopropylmethyl bromide with 2-methyl-1,3-thiazole under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine (Et3N) and a solvent like dichloromethane (DCM). The reaction proceeds through a nucleophilic substitution mechanism where the bromomethyl group is introduced to the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Applications De Recherche Scientifique
5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl bromide: A simpler compound with similar reactivity but lacking the thiazole ring.
2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the cyclopropyl and bromomethyl groups.
Bromomethylcyclopropane: Similar in structure but without the thiazole ring.
Uniqueness
5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole is unique due to the combination of the cyclopropyl, bromomethyl, and thiazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H12BrNS |
|---|---|
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c1-7-11-5-8(12-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
Clé InChI |
CDYJTVXLDXVQSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)CC2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
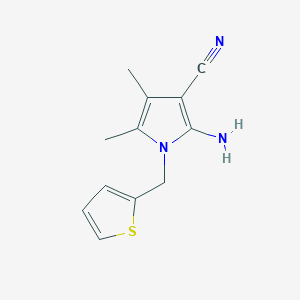

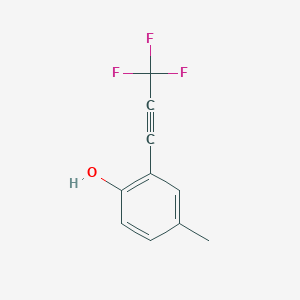

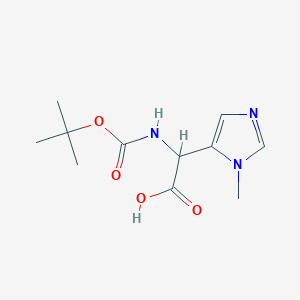
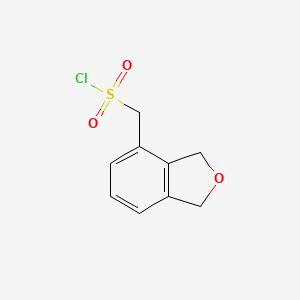

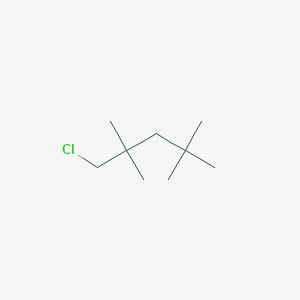
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
